7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
Properties
IUPAC Name |
7-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-2-7-13(8-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-6-4-5-9-17-12/h1-9,11H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGRCIFJHJSVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chlorides to form aminopyrazoles. These aminopyrazoles are then treated with sodium nitrite in acetic acid to yield the desired pyrazolo[3,4-d][1,2,3]triazin-4-amine derivatives . The reaction conditions often include the use of ethanol and sodium ethoxide solution at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potential inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Anticancer Research
The pyrazolo-triazine and pyrazolo-pyrimidine scaffolds are prevalent in anticancer drug design. Key analogs and their properties include:
Key Observations :
- Substituent Position : The position of aryl groups (e.g., phenyl at position 7) and heteroaromatic substituents (e.g., pyridinyl) critically affects target selectivity. For instance, pyridin-4-yl in ’s compound enhances kinase binding, while pyridin-2-ylmethyl in the target compound may alter steric interactions .
- Halogen Effects : Bromo- and chlorophenyl substituents improve antiproliferative potency, likely due to increased lipophilicity and electronic effects .
Research Findings and Mechanistic Insights
- Anticancer Mechanisms : Pyrazolo-triazine derivatives induce apoptosis and cell cycle arrest (e.g., G2/M phase) in cancer models. For example, ’s compound (39) showed IC50 values <10 µM against Hep-G2 cells, comparable to doxorubicin .
- Kinase Inhibition : Pyridinyl-substituted analogs () inhibit kinases like EGFR and VEGFR2, disrupting oncogenic signaling pathways .
- SAR Trends :
- Pyridine Position : Pyridin-2-ylmethyl in the target compound may favor interactions with polar kinase domains, whereas pyridin-4-yl analogs () enhance π-π stacking .
- Phenyl Modifications : Electron-withdrawing groups (e.g., Br, Cl) on phenyl rings improve cytotoxicity by enhancing DNA intercalation or enzyme inhibition .
Biological Activity
7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Common Name : this compound
- CAS Number : 1251543-86-8
- Molecular Formula : C₁₆H₁₃N₇
- Molecular Weight : 303.32 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]triazine class exhibit significant anticancer potential. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes key findings from recent research:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Suppresses NF-κB and promotes p53 expression |
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition and apoptosis induction |
These findings suggest that the compound may enhance apoptosis through the activation of caspases and modulation of key signaling pathways involved in cancer progression.
The mechanism of action for this compound appears to involve several pathways:
- Caspase Activation : The compound promotes the activation of caspases (caspase 9, 8, and 3/7), which are critical for the execution phase of apoptosis .
- NF-kB Suppression : It has been observed that this compound can suppress NF-kB expression, a transcription factor that promotes cell survival and proliferation in cancer cells .
- Autophagy Induction : Research indicates that it may also trigger autophagy by increasing the formation of autophagosomes and enhancing beclin-1 expression while inhibiting mTOR pathways .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]triazine derivatives in preclinical models:
Case Study 1: MCF-7 Cell Line
In a study evaluating the effects of compound 3b on the MCF-7 breast cancer cell line:
- Cells were treated with varying concentrations (0.25 µM to 0.5 µM).
- Results indicated a significant increase in apoptotic cell death compared to untreated controls.
Case Study 2: In Vivo Studies
In vivo studies using xenograft models have shown that related compounds can significantly reduce tumor size while exhibiting low toxicity to normal tissues. These results underscore the potential for clinical application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
